molecular formula C15H14N4OS2 B2552956 N-(thiazol-2-yl)-2-((1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 893373-31-4

N-(thiazol-2-yl)-2-((1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2552956
CAS No.: 893373-31-4
M. Wt: 330.42
InChI Key: TWWNJOWKXCULLR-UHFFFAOYSA-N
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Description

N-(thiazol-2-yl)-2-((1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C15H14N4OS2 and its molecular weight is 330.42. The purity is usually 95%.
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Properties

IUPAC Name

2-[1-(2-methylphenyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4OS2/c1-11-4-2-3-5-12(11)19-8-6-17-15(19)22-10-13(20)18-14-16-7-9-21-14/h2-9H,10H2,1H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWWNJOWKXCULLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C=CN=C2SCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(thiazol-2-yl)-2-((1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide is a complex organic compound characterized by a thiazole ring linked to an imidazole moiety via a thioether bond. This structural arrangement suggests significant potential for biological activity, particularly in medicinal chemistry. Research has indicated that compounds of this nature may possess various pharmacological properties, including antibacterial, antifungal, and potential neuroprotective effects.

Structural Characteristics

The compound's structure can be summarized as follows:

Property Details
Molecular Formula C₁₉H₁₈N₄OS
Molecular Weight 366.43 g/mol
CAS Number 1207011-12-8
Functional Groups Thiazole, Imidazole, Thioether

The presence of both thiazole and imidazole rings enhances the compound's potential biological activities compared to similar derivatives.

Antimicrobial Activity

Research has shown that derivatives of thiazole and imidazole exhibit notable antimicrobial properties. For instance, a study evaluating a series of 2-substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamide derivatives identified several compounds with significant inhibitory effects against bacterial strains. The most potent analog demonstrated an IC₅₀ value of 4.6 μM against β-secretase (BACE-1), indicating its potential as a lead structure for Alzheimer's disease treatment .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is often influenced by substituents on the aromatic rings. For example, electron-withdrawing groups such as nitro (NO₂) enhance activity against fungal pathogens like Candida albicans and Aspergillus niger . The SAR analysis indicates that modifications to the thiazole and imidazole rings can significantly alter the compound's efficacy and selectivity.

Case Study 1: BACE-1 Inhibition

A study focused on the development of thiazole-imidazole derivatives for BACE-1 inhibition revealed promising results. The synthesized compounds were evaluated for their affinity towards BACE-1, permeability across the blood-brain barrier (BBB), and cytotoxicity. The lead compound exhibited high predicted BBB permeability and low cytotoxicity, suggesting its suitability for further development in treating Alzheimer's disease .

Case Study 2: Antifungal Activity

Another investigation assessed the antifungal properties of various thiazole derivatives against C. albicans and A. niger. Compounds with specific substitutions showed MIC values ranging from 3.92 to 4.23 mM, demonstrating moderate efficacy compared to standard antifungal agents like fluconazole .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific biological pathways involved in cell signaling and enzyme inhibition, particularly in neurodegenerative conditions.

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